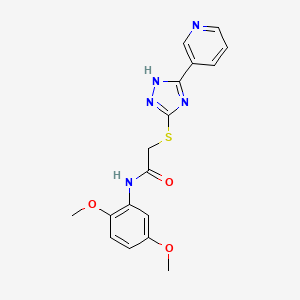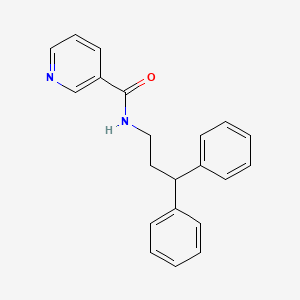
1-Cyclopropyl-3-(2,5-dimethylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-3-(2,5-dimethylphenyl)thiourea is an organosulfur compound with the molecular formula C12H16N2S. This compound belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. Thioureas are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-3-(2,5-dimethylphenyl)thiourea can be synthesized through the reaction of cyclopropylamine with 2,5-dimethylphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds as follows:
Cyclopropylamine+2,5-Dimethylphenyl isothiocyanate→this compound
Industrial Production Methods
Industrial production of thioureas often involves the use of silicon pseudohalides, such as silicon tetraisothiocyanate, which react with amines to produce thioureas in high yields . This method is advantageous due to its high efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopropyl-3-(2,5-dimethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form urea derivatives.
Reduction: Reduction of thioureas can lead to the formation of amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides can react with thioureas under basic conditions.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Substituted thioureas.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-3-(2,5-dimethylphenyl)thiourea has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of dyes, elastomers, and photographic chemicals.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-3-(2,5-dimethylphenyl)thiourea involves its interaction with various molecular targets. Thioureas are known to inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase . The compound’s effects are mediated through the formation of stable complexes with these enzymes, leading to their inhibition and subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1-Cyclopropyl-3-(2,5-dimethylphenyl)thiourea is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships in thiourea derivatives and for developing new pharmaceuticals with improved efficacy and selectivity.
Eigenschaften
Molekularformel |
C12H16N2S |
|---|---|
Molekulargewicht |
220.34 g/mol |
IUPAC-Name |
1-cyclopropyl-3-(2,5-dimethylphenyl)thiourea |
InChI |
InChI=1S/C12H16N2S/c1-8-3-4-9(2)11(7-8)14-12(15)13-10-5-6-10/h3-4,7,10H,5-6H2,1-2H3,(H2,13,14,15) |
InChI-Schlüssel |
QKADPJTZCFCIOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-N-(4-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide](/img/structure/B10866182.png)


![N-[(1-Methyl-2-oxo-12-dihydropyridin-3-YL)methyl]prop-2-enamide](/img/structure/B10866213.png)
![2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B10866214.png)
![2-[(5-benzyl-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B10866221.png)
![N-[[(4-fluorobenzoyl)amino]carbamothioyl]pyridine-3-carboxamide](/img/structure/B10866228.png)
![4-{[3-(4-fluorophenyl)-1H-pyrazol-1-yl]sulfonyl}-1,3-dimethyl-1H-pyrazole](/img/structure/B10866230.png)
![2-Chloro-1-(4-[1,3]thiazolo[5,4-B]pyridin-2-ylpiperazino)-1-propanone](/img/structure/B10866234.png)
![3-({[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B10866235.png)
![4-(4-chlorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10866251.png)
![5,6-dimethyl-7-[3-(morpholin-4-yl)propyl]-3-(pyridin-3-ylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10866253.png)
![7-(4-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10866260.png)

